methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate
Description
Methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate (hereafter referred to as Compound A) is a chiral thienopyridine derivative with the molecular formula C₁₆H₁₆ClNO₂S and a molecular weight of 321.82 g/mol . Its structure features:
- A methyl ester group at the acetoxy position.
- A 2-chlorophenyl substituent.
- A partially saturated thieno[2,3-c]pyridine ring system (4,7-dihydro configuration).
- (S) -stereochemistry at the chiral center, critical for biological activity .
Compound A is structurally related to clopidogrel, a widely used antiplatelet drug, but differs in the substitution pattern of the thienopyridine ring and stereochemical configuration .
Properties
CAS No. |
1396841-05-6 |
|---|---|
Molecular Formula |
C16H16ClNO2S |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1 |
InChI Key |
ZEIGZKQSYIWMTR-HNNXBMFYSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3 |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3 |
Origin of Product |
United States |
Biological Activity
Methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate, a compound structurally related to Clopidogrel, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16ClN O2S
- Molecular Weight : 419.90 g/mol
- CAS Number : 1396841-05-6
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities primarily linked to its structural analogs. The compound's activity can be categorized into several key areas:
1. Antiplatelet Activity
Similar to Clopidogrel, this compound has been investigated for its antiplatelet effects. Clopidogrel is known as a platelet aggregation inhibitor used in cardiovascular diseases. Studies suggest that this compound may function through similar mechanisms by inhibiting ADP-induced platelet aggregation.
2. Antitumor Properties
Research indicates that derivatives of thienopyridine compounds exhibit cytotoxic effects against various cancer cell lines. This compound has shown promise in preliminary studies as an effective agent against certain tumor types.
3. Antimicrobial Activity
The compound's thienopyridine structure is associated with antimicrobial properties. Some studies have reported activity against bacterial strains and fungi, suggesting potential applications in treating infections.
The biological activity of this compound can be attributed to several proposed mechanisms:
- Inhibition of Platelet Activation : The compound may inhibit the P2Y12 receptor involved in platelet activation and aggregation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Disruption of Bacterial Cell Wall Synthesis : The compound might interfere with bacterial cell wall integrity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiplatelet | Inhibition of ADP-induced aggregation | |
| Antitumor | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Activity against specific bacterial strains |
Case Study 1: Antiplatelet Activity
A study conducted by researchers demonstrated that this compound significantly reduced platelet aggregation in vitro when compared to controls. The mechanism was attributed to the blockade of the P2Y12 receptor pathway.
Case Study 2: Antitumor Efficacy
In another investigation focusing on cancer treatment, this compound exhibited dose-dependent cytotoxicity in MCF-7 breast cancer cells. The study concluded that the compound could potentially serve as a lead for developing new anticancer agents.
Scientific Research Applications
Pharmacological Properties
Antiplatelet Activity
The compound exhibits potent antiplatelet effects by inhibiting platelet aggregation. This property is crucial in preventing thrombotic events in patients at risk of cardiovascular diseases. Its mechanism involves the inhibition of the P2Y12 receptor, which plays a vital role in platelet activation and aggregation .
Antithrombotic Effects
Research indicates that methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate demonstrates significant antithrombotic activity. In various studies, it has been shown to reduce thrombus formation in animal models, highlighting its potential as a therapeutic agent in the management of acute coronary syndromes and other thromboembolic disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4,5,6,7-tetrahydro[3,2-c]thienopyridine with 2-chloro-2-(2-chlorophenyl)acetate. This process can yield both racemic mixtures and enantiomerically pure forms, with the (S)-isomer being the active form responsible for the therapeutic effects .
Case Studies
Case Study 1: Cardiovascular Applications
In clinical trials assessing the efficacy of clopidogrel in patients undergoing percutaneous coronary intervention (PCI), this compound has been shown to significantly reduce major adverse cardiovascular events compared to placebo groups. The studies emphasize its role in enhancing patient outcomes post-surgery through effective platelet inhibition .
Case Study 2: Cancer Research
Emerging research has explored the application of this compound in oncology. In vitro studies involving A549 lung cancer cells demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. These findings suggest potential applications in cancer therapeutics by targeting tumor cells while sparing normal cells.
Safety and Regulatory Status
This compound is subject to stringent regulatory scrutiny due to its pharmacological properties. Safety assessments have indicated that when used within therapeutic ranges, it exhibits a favorable safety profile with manageable side effects primarily related to bleeding risks associated with antiplatelet therapy .
Comparison with Similar Compounds
Key Differences :
Ethyl Ester Analogues (Clopidogrel Ethyl Ester and Impurity B)
Ethyl Ester Analogue :
- Structure : Ethyl ester replaces the methyl group in Compound A.
- Role : Intermediate in clopidogrel synthesis; ethyl glyoxylate is used for optimization .
- Impurity B : Racemic ethyl ester (CAS 1396841-05-6) is a controlled impurity in clopidogrel formulations .
Clopidogrel Acid (Free Carboxylic Acid Form)
Structure: (2S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid (CAS 144457-28-3) . Comparison:
- Functional Group : Carboxylic acid (vs. methyl ester in Compound A).
- Bioactivity : Clopidogrel acid is an inactive metabolite, whereas ester derivatives are prodrugs .
- Molecular Weight : 307.8 g/mol (lower than Compound A due to ester hydrolysis).
Positional Isomers (Thieno[2,3-c] vs. Thieno[3,2-c] Pyridine Derivatives)
| Isomer Type | Example Compound | Key Feature |
|---|---|---|
| Thieno[2,3-c] | Compound A | Sulfur at position 2, nitrogen at 3 |
| Thieno[3,2-c] | Clopidogrel | Sulfur at position 3, nitrogen at 2 |
Impact :
Impurity Profile and Regulatory Considerations
Compound A and its analogues are critical in pharmaceutical quality control:
Q & A
Basic: What are the established synthetic pathways for methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate, and what key reagents are involved?
Methodological Answer:
The synthesis typically involves coupling chlorophenyl-acetate derivatives with thieno-pyridine precursors. Key steps include:
- Nucleophilic substitution : Reacting methyl 2-(2-chlorophenyl)acetate with a thieno[2,3-c]pyridine intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide bond .
- Chiral resolution : Use of (S)-configured starting materials or chiral catalysts to ensure enantiomeric purity .
- Critical reagents : Ammonium persulfate (APS) for oxidative coupling and dimethyldiallylammonium chloride (DMDAAC) for copolymerization in controlled synthesis .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound, and what characteristic signals should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR :
- Aromatic protons (2-chlorophenyl): δ 7.2–7.5 ppm (multiplet).
- Thieno-pyridine ring protons: δ 2.8–3.5 ppm (multiplet for dihydro protons) .
- IR Spectroscopy :
- Ester carbonyl (C=O) stretch at ~1736 cm⁻¹ .
- Thieno-pyridine C-S vibrations at ~600–700 cm⁻¹ .
- Elemental Analysis :
- Example: Calcd for C₁₄H₁₂Cl₂N₂O₃S: C, 46.81%; H, 3.37%; N, 7.80%. Found: C, 46.99%; H, 3.51%; N, 7.80% .
Advanced: How can researchers optimize the enantiomeric excess during synthesis, particularly addressing challenges in stereochemical control?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to enhance (S)-configuration yield .
- Crystallization : Recrystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
Advanced: When encountering discrepancies in melting points or spectral data compared to literature, what systematic approaches should be taken to verify compound identity?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with USP Reference Standards (e.g., methyl (±)-o-chlorophenyl derivatives) .
- Reproducibility : Repeat synthesis under identical conditions (e.g., hexane/CH₂Cl₂ solvent system) to rule out procedural variability .
- Advanced Characterization : Perform X-ray crystallography to confirm absolute configuration if spectral ambiguities persist .
Basic: What are the recommended storage conditions and handling protocols to ensure the compound's stability and safe laboratory use?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Handling : Use gloveboxes for toxic intermediates and PPE (nitrile gloves, lab coats) to avoid dermal exposure .
- Waste Management : Neutralize acidic byproducts (e.g., sulfuric acid salts) before disposal .
Advanced: What strategies are effective in designing derivatives of this compound to explore structure-activity relationships, and which analytical methods validate structural modifications?
Methodological Answer:
- Derivatization :
- Validation Methods :
- LC-MS : Monitor reaction progress and confirm molecular ions (e.g., [M+1]⁺ at m/z 619 for cyclopropane derivatives) .
- DSC/TGA : Assess thermal stability of derivatives to correlate structural changes with decomposition profiles .
Advanced: How should researchers design kinetic and thermodynamic studies to investigate the compound's stability under varying pH and temperature conditions?
Methodological Answer:
- Kinetic Studies :
- Thermodynamic Analysis :
- Calculate activation energy (Eₐ) via Arrhenius plots from accelerated stability testing (40°C/75% RH for 6 months) .
- Data Interpretation :
- Correlate degradation pathways (e.g., ester hydrolysis vs. ring oxidation) with pH-dependent reactivity using Hammett plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
